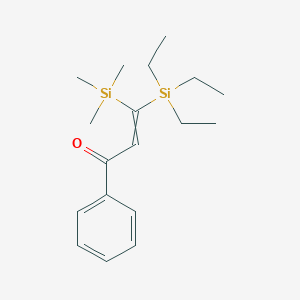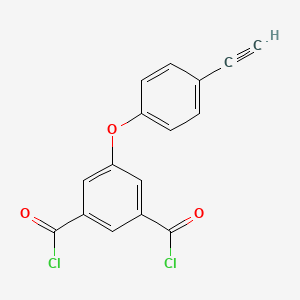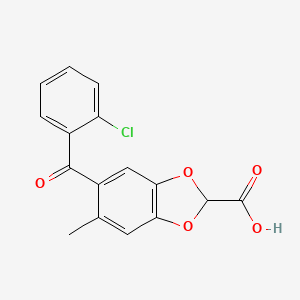
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid is an organic compound that features a benzodioxole ring substituted with a chlorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid typically involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable precursor under controlled conditions to introduce the chlorobenzoyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and chlorobenzoyl-substituted compounds. Examples include:
- 5-(2-Bromobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
- 5-(2-Fluorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid
Uniqueness
What sets 5-(2-Chlorobenzoyl)-6-methyl-2H-1,3-benzodioxole-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorobenzoyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91196-90-6 |
|---|---|
Molecular Formula |
C16H11ClO5 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
5-(2-chlorobenzoyl)-6-methyl-1,3-benzodioxole-2-carboxylic acid |
InChI |
InChI=1S/C16H11ClO5/c1-8-6-12-13(22-16(21-12)15(19)20)7-10(8)14(18)9-4-2-3-5-11(9)17/h2-7,16H,1H3,(H,19,20) |
InChI Key |
GXAVAPLPXJTBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OC(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


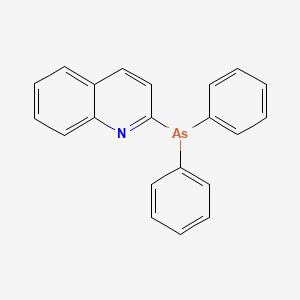
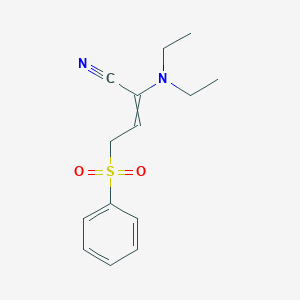
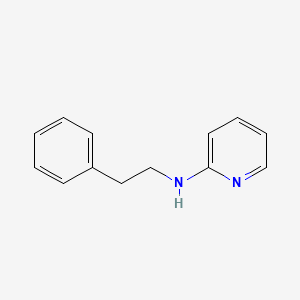
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
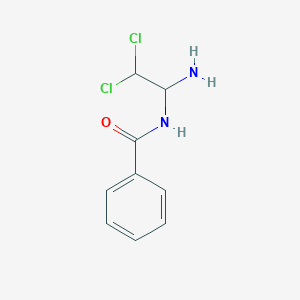
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
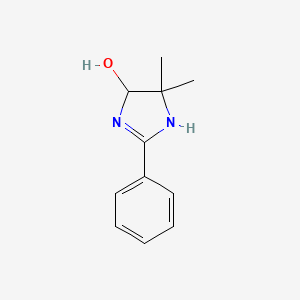


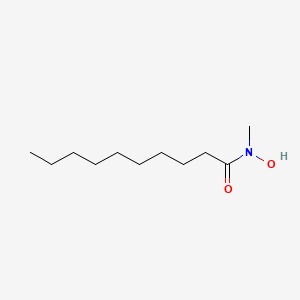
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
